molecular formula C46H74NaO10P B1504393 Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl 2,3-dihydroxypropyl phosphate CAS No. 474943-21-0

Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl 2,3-dihydroxypropyl phosphate

Cat. No. B1504393
CAS RN: 474943-21-0
M. Wt: 841 g/mol
InChI Key: VDLWDRIXPIHWNE-JXXFPQNESA-M
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Description

20:4 PG or 1,2-diarachidonoyl-sn-glycero-3-[phospho-rac-(1-glycerol)] is a sodium salt of glycerophospholipid with substitution of two arachidonic acids at sn-1 and sn-2 positions and phospho-rac-(1-glycerol) at the sn-3 position of the glycerol backbone.

Scientific Research Applications

Nucleating Agents in Polymer Processing

Polymer Crystallization Enhancement : Sodium phosphate derivatives, like sodium 2,2′-methylene-bis-(4,6-di-t-butylphenylene)phosphate (NA-11), have been extensively studied for their role as nucleating agents in the processing of isotactic polypropylene (iPP). Research by Yoshimoto et al. (2001) demonstrated that NA-11 can epitaxially crystallize on iPP, enhancing its crystallization behavior and potentially improving the mechanical properties of polymeric materials (Yoshimoto, Ueda, Yamanaka, Kawaguchi, Tobita, & Haruna, 2001).

Surfactant Studies

Structural and Surface Activity Analysis : Comparative studies of structurally similar surfactants, such as sodium bis(2-ethylhexyl)phosphate (NaDEHP), highlight the importance of understanding the molecular structure and interactions of sodium phosphate derivatives in various applications, including their role as surfactants and their effects on surface tension in solutions. These studies provide a foundation for considering the applications of complex sodium phosphate derivatives in surfactant and surface science research (Luan, Xu, Yuan, Xiao, & Zhang, 2002).

Biocompatibility and Cytotoxicity

Ionic Liquids and Biomedical Applications : Research on choline phosphate ionic liquids, including choline dihydrogen phosphate, explores their potential as stabilizing excipients or solvents for protein therapeutics. This line of research, exemplified by the work of Weaver et al. (2010), assesses biocompatibility and cytotoxicity, crucial for biomedical applications of sodium phosphate derivatives (Weaver, Kim, Sun, Macfarlane, & Elliott, 2010).

Material Science and Polymer Nucleation

Nucleating Efficiency in Polypropylene : Investigations into organic phosphates as nucleating agents reveal their capacity to significantly enhance the crystallization rate and mechanical properties of polypropylene. This suggests potential applications of sodium phosphate derivatives in material science and polymer engineering to improve product performance (Zhang, Xin, Yu, Gui, & Wang, 2003).

properties

IUPAC Name

sodium;[(2R)-2,3-bis[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy]propyl] 2,3-dihydroxypropyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-45(49)53-41-44(42-55-57(51,52)54-40-43(48)39-47)56-46(50)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h11-14,17-20,23-26,29-32,43-44,47-48H,3-10,15-16,21-22,27-28,33-42H2,1-2H3,(H,51,52);/q;+1/p-1/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-;/t43?,44-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLWDRIXPIHWNE-JXXFPQNESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H74NaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677105
Record name Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl 2,3-dihydroxypropyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

841.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

474943-21-0
Record name Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl 2,3-dihydroxypropyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl 2,3-dihydroxypropyl phosphate

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